molecular formula C6H4F3N3 B1591888 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 1006348-71-5

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1591888
CAS No.: 1006348-71-5
M. Wt: 175.11 g/mol
InChI Key: AQADPWZHQLIOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the introduction of a trifluoromethyl group into a pyrazole ring, followed by the attachment of an acetonitrile group. One common method involves the reaction of 3-(trifluoromethyl)pyrazole with acetonitrile under specific conditions. The reaction may require the use of catalysts or specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group or other substituents on the pyrazole ring can be replaced by other groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.

    Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and acetonitrile derivatives. Examples include:

  • 3-(Trifluoromethyl)-1H-pyrazole
  • 2-(Trifluoromethyl)acetonitrile

Uniqueness

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for use in various applications compared to other similar compounds.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3/c7-6(8,9)5-1-3-12(11-5)4-2-10/h1,3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQADPWZHQLIOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598867
Record name [3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-71-5
Record name [3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.